

Technical Guide: N-Boc-PEG9-alcohol (CAS Number 2112731-44-7)

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Compound of Interest

Compound Name: *N-Boc-PEG9-alcohol*

Cat. No.: *B8090320*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-PEG9-alcohol**, a heterobifunctional polyethylene glycol (PEG) linker. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioconjugation, and illustrates its application in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

N-Boc-PEG9-alcohol is a versatile tool in bioconjugation and drug delivery. The molecule features a terminal hydroxyl group and a Boc-protected amine, separated by a nine-unit polyethylene glycol spacer. This structure imparts valuable characteristics for the synthesis of complex biomolecules.^{[1][2]} The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media, a critical factor for many therapeutic applications.^{[1][2]} The terminal hydroxyl group serves as a reactive handle for further derivatization, while the Boc-protected amine allows for controlled, stepwise conjugation strategies.^[1] The Boc group can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent reactions.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	2112731-44-7	N/A
Molecular Formula	C ₂₃ H ₄₇ NO ₁₁	
Molecular Weight	513.62 g/mol	
Purity	Typically ≥95%	
Appearance	Colorless to pale yellow oil or solid	
Solubility	Soluble in water, DMSO, DMF, and dichloromethane	
Storage Conditions	-20°C, protected from moisture	

Key Applications in Drug Development

The unique properties of **N-Boc-PEG9-alcohol** make it a valuable linker in several areas of drug development:

- **Antibody-Drug Conjugates (ADCs):** In ADCs, the PEG linker connects a monoclonal antibody to a potent cytotoxic drug. The PEG spacer can improve the ADC's pharmacokinetic profile by increasing its solubility and circulation half-life, while also potentially reducing immunogenicity.
- **PROTACs:** PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.
- **Peptide and Protein Modification:** PEGylation, the process of attaching PEG chains to proteins or peptides, can enhance their therapeutic properties. **N-Boc-PEG9-alcohol** can be used in a stepwise manner to introduce a PEG chain with a reactive handle for further modification.

- **Targeted Drug Delivery:** The PEG linker can be incorporated into drug delivery systems to improve their biocompatibility and circulation time, and to facilitate targeted delivery to specific tissues or cells. The long, flexible PEG chain can help nanoparticles evade the immune system.

Experimental Protocols

The following protocols are generalized procedures for the use of N-Boc-PEG-alcohol linkers. Researchers should optimize these conditions for their specific application.

Boc Deprotection to Yield the Free Amine

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

- **N-Boc-PEG9-alcohol**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or Argon source
- Rotary evaporator

Procedure:

- Dissolve **N-Boc-PEG9-alcohol** in DCM (e.g., 10 mL DCM per 1 g of PEG linker).
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to the solution (typically 20-50% v/v).
- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- The resulting amine salt (Amine-PEG9-alcohol) can often be used in the next step without further purification.

Derivatization of the Hydroxyl Group (Example: Tosylation)

This protocol activates the terminal hydroxyl group for subsequent nucleophilic substitution.

Materials:

- **N-Boc-PEG9-alcohol**
- Tosyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Nitrogen or Argon source
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

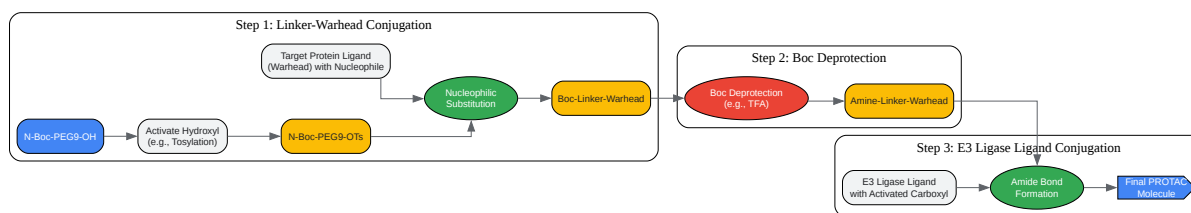
- Dissolve **N-Boc-PEG9-alcohol** in anhydrous DCM under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Add anhydrous pyridine to the solution.

- Slowly add a solution of tosyl chloride in anhydrous DCM.
- Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
- Monitor the reaction progress by TLC or LC-MS.
- Quench the reaction by adding water.
- Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield N-Boc-PEG9-tosylate.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker like **N-Boc-PEG9-alcohol**.

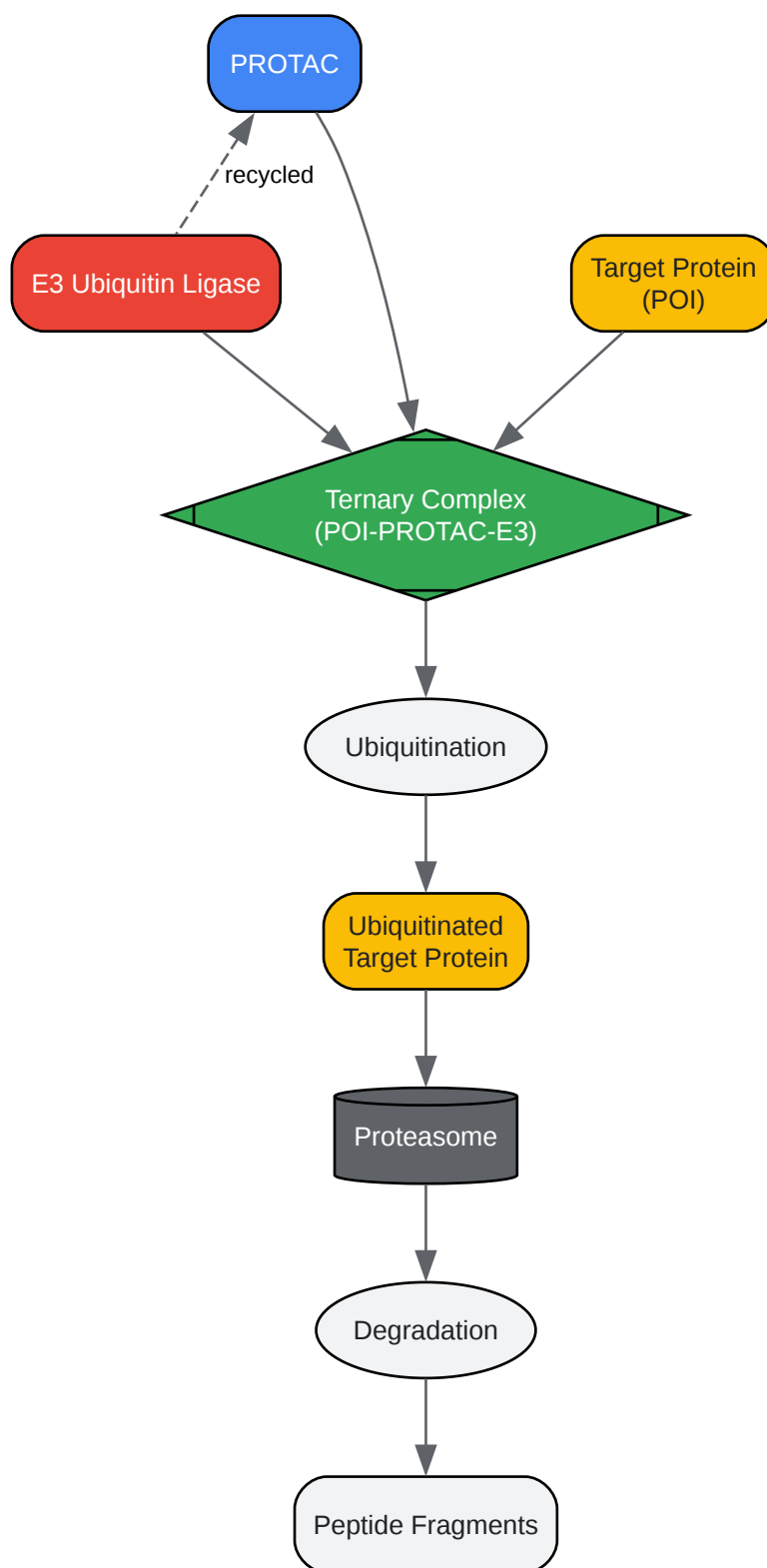


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Caption: General workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.

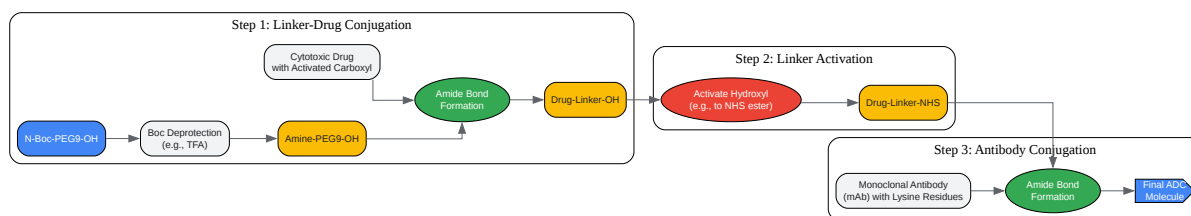


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Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram outlines a common strategy for synthesizing an ADC using a PEG linker.



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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

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References

- 1. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 2. N-Boc-PEG9-Alcohol - CD Bioparticles [cd-bioparticles.net]
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